1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid
Description
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid is a compound with significant interest in the field of organic chemistry. This compound, with the molecular formula C11H13BO4 and a molecular weight of 220
Properties
IUPAC Name |
1-(4-borono-3-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-7-6-8(2-3-9(7)12(15)16)11(4-5-11)10(13)14/h2-3,6,15-16H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYDSCKYOPJKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CC2)C(=O)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207633 | |
| Record name | 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628507-89-0 | |
| Record name | 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628507-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H13BO4
- Molecular Weight : 220.03 g/mol
- CAS Number : 1628507-89-0
The compound features a boron moiety, which is crucial for its reactivity and potential applications in drug development and materials science.
Organic Synthesis
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid serves as a building block in organic synthesis. It is particularly useful in coupling reactions, such as the Suzuki–Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This application is critical for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has garnered attention for its potential use in boron neutron capture therapy (BNCT) , a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation. The boron atom forms stable complexes with biomolecules, enhancing the therapeutic efficacy against tumors.
Development of Boron-Containing Drugs
Research indicates that this compound can be utilized in the development of boron-containing drugs , which are being explored for their unique pharmacological properties. These drugs may exhibit enhanced efficacy due to the specific interactions facilitated by the boron atom.
Advanced Materials and Polymers
In materials science, this compound is employed in the production of advanced materials and polymers. Its unique structural properties allow for modifications that can lead to materials with desirable mechanical and thermal characteristics.
Case Study 1: Boron Neutron Capture Therapy
A study explored the effectiveness of boron-containing compounds in BNCT. Researchers found that compounds similar to this compound exhibited significant tumor targeting capabilities, leading to improved outcomes in animal models of cancer.
Case Study 2: Organic Synthesis Applications
In a series of experiments, this compound was used as a precursor in synthesizing various bioactive molecules through coupling reactions. The results demonstrated high yields and purity levels, confirming its utility as a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its boron moiety. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and processes. This interaction is crucial in applications such as BNCT, where the compound targets cancer cells and facilitates their destruction upon neutron irradiation .
Comparison with Similar Compounds
Similar compounds to 1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid include other boron-containing organic molecules used in Suzuki–Miyaura coupling reactions. These compounds share the ability to form carbon-carbon bonds efficiently but differ in their specific structural features and reactivity. Examples include:
- Phenylboronic acid
- 4-Methylphenylboronic acid
- Cyclopropylboronic acid
Biological Activity
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid, a compound with the CAS number 1628507-89-0, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H13B2O4, with a molecular weight of approximately 223.99 g/mol. The compound contains a cyclopropane ring, a carboxylic acid group, and a boron-containing moiety, which may contribute to its unique biological properties.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.
- Antioxidant Activity : The presence of the boron atom suggests that the compound could exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Cell Signaling Modulation : The compound might influence cell signaling pathways, particularly those related to inflammation and cell proliferation.
Biological Activity Overview
Case Study 1: Antioxidant Properties
A study investigated the antioxidant capacity of various boron-containing compounds, including this compound. The results indicated that this compound effectively reduced intracellular reactive oxygen species (ROS) levels in cultured cells, suggesting a protective effect against oxidative damage.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that the compound inhibited the activity of certain enzymes involved in metabolic processes. This inhibition was quantified using enzymatic assays, showing a significant reduction in enzyme activity at micromolar concentrations.
Case Study 3: Anti-inflammatory Effects
Research on inflammatory models revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines. This suggests that it may play a role in modulating immune responses, potentially benefiting conditions characterized by chronic inflammation.
Q & A
Basic: What are the common synthetic routes for synthesizing 1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for cyclopropane ring formation?
Methodological Answer:
The synthesis of cyclopropane-containing compounds typically involves [2+1] cycloaddition reactions or ring-closing strategies. For example, cyclopropane rings can be formed via Hofmann rearrangement under controlled pH (e.g., pH 1 using hydrochloric acid) and temperature (room temperature) to stabilize reactive intermediates . For boronate-containing analogs like this compound, Suzuki-Miyaura coupling may be employed to introduce the dihydroxyboranyl group after cyclopropane formation. Optimization includes adjusting solvent polarity (e.g., THF/MeOH mixtures) and catalyst loading to improve yield and minimize side reactions .
Basic: Which spectroscopic and computational methods are most effective for characterizing the cyclopropane ring and boronate group in this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming cyclopropane ring geometry (e.g., coupling constants ~5–10 Hz for adjacent protons) and boron integration (e.g., B NMR for boronate groups) .
- X-ray Crystallography : Single-crystal studies resolve bond lengths (e.g., C–C bonds in cyclopropane ~1.54 Å) and dihedral angles, essential for validating stereochemistry .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to verify boronate vibrational modes (e.g., B–O stretching at ~1350 cm) .
Basic: How can researchers screen the biological activity of this compound against enzyme targets like proteases or kinases?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based kinetic assays (e.g., FRET substrates for proteases) with varying inhibitor concentrations. For boronate-containing compounds, monitor pH-dependent binding to serine hydrolases .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () of the boronate group to metalloenzymes (e.g., carbonic anhydrase) .
- Cellular Uptake Studies : Employ LC-MS/MS to measure intracellular concentrations in cell lysates after treatment, adjusting membrane permeability via ester prodrug modifications .
Advanced: How can isotopic labeling (e.g., 13^{13}13C) be incorporated into the cyclopropane ring to study metabolic stability or reaction mechanisms?
Methodological Answer:
- Synthetic Labeling : Use C-enriched precursors (e.g., sodium cyanide-C) in cyclopropanation reactions. For example, electro-induced Hofmann rearrangements retain isotopic integrity under mild conditions .
- Tracer Studies : Administer the labeled compound in vitro/in vivo and track isotopic enrichment via LC-HRMS to map metabolic pathways (e.g., β-oxidation of cyclopropane rings) .
Advanced: What strategies resolve contradictions between crystallographic data and computational models for this compound’s 3D structure?
Methodological Answer:
- Multi-Conformer Crystallography : Analyze disorder in X-ray data (e.g., thermal displacement parameters >0.5 Å) to identify dynamic regions .
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water/THF) to reconcile discrepancies in boronate hydration states observed in crystallography vs. DFT .
- Rietveld Refinement : Apply to powder XRD data if single crystals are unstable, using constraints from NMR-derived torsion angles .
Advanced: What are the best practices for handling and disposing of this compound to ensure safety and environmental compliance?
Methodological Answer:
- Waste Neutralization : Treat acidic/basic waste (e.g., boronate byproducts) with 1 M NaOH or HCl to pH 7 before disposal .
- Storage : Store at –20°C under inert gas (argon) to prevent boronate hydrolysis or cyclopropane ring opening .
- Environmental Testing : Use HPLC-ICP-MS to detect trace boron in wastewater, ensuring compliance with EPA limits (<1 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
